3-epi-Tilifodiolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-epi-Tilifodiolide is a neo-clerodane related diterpenoid, which can be isolated from the aerial parts of Salvia leucantha . This compound has garnered interest due to its unique structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-epi-Tilifodiolide typically involves the extraction from the aerial parts of Salvia leucantha . The detailed synthetic routes and reaction conditions are not extensively documented in the literature, but the extraction process generally involves solvent extraction followed by purification techniques such as chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. The compound is usually produced in small quantities for scientific research rather than large-scale industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-epi-Tilifodiolide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-epi-Tilifodiolide has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of neo-clerodane diterpenoids.
Biology: Researchers study its biological activities, including potential anti-inflammatory and anti-cancer properties.
Medicine: Although not used clinically, it is investigated for its potential therapeutic effects.
Industry: Its applications in industry are limited, primarily due to its research-focused use
Wirkmechanismus
The mechanism of action of 3-epi-Tilifodiolide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through modulation of signaling pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
3-epi-Tilifodiolide is unique among neo-clerodane diterpenoids due to its specific structure and biological activities. Similar compounds include:
Tilifodiolide: Another neo-clerodane diterpenoid with similar structural features.
Clerodane diterpenoids: A broader class of compounds with related structures and activities.
Eigenschaften
Molekularformel |
C20H16O5 |
---|---|
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
(1R,8R)-1-(furan-3-yl)-8-(5-oxo-2H-furan-4-yl)-6,7,8,9-tetrahydro-1H-benzo[e][2]benzofuran-3-one |
InChI |
InChI=1S/C20H16O5/c21-19-14(6-8-24-19)12-2-1-11-3-4-15-17(16(11)9-12)18(25-20(15)22)13-5-7-23-10-13/h3-7,10,12,18H,1-2,8-9H2/t12-,18+/m1/s1 |
InChI-Schlüssel |
GBTJKEKFEUNDHY-XIKOKIGWSA-N |
Isomerische SMILES |
C1CC2=C(C[C@@H]1C3=CCOC3=O)C4=C(C=C2)C(=O)O[C@H]4C5=COC=C5 |
Kanonische SMILES |
C1CC2=C(CC1C3=CCOC3=O)C4=C(C=C2)C(=O)OC4C5=COC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.